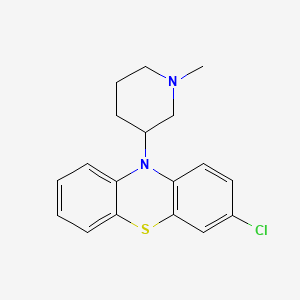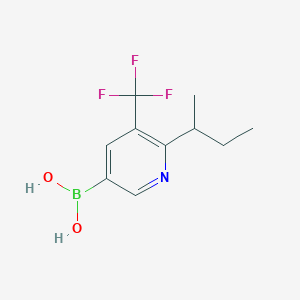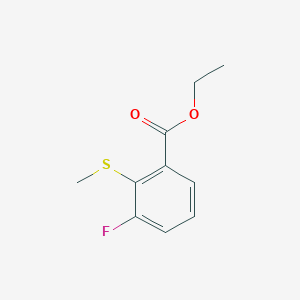
3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- is a derivative of phenothiazine, a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chlorine atom at the 3-position and a 1-methyl-3-piperidinyl group at the 10-position of the phenothiazine core.
Métodos De Preparación
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent alkylation step may involve the use of alkyl halides under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of phenothiazine, including this compound, are explored for their potential use as antipsychotic and antiemetic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, thereby exerting antipsychotic effects. The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- can be compared with other phenothiazine derivatives such as:
10H-Phenothiazine: The parent compound without any substituents.
3-Chloro-10H-Phenothiazine: Lacks the 1-methyl-3-piperidinyl group.
10-Methylphenothiazine: Contains a methyl group at the 10-position but lacks the chlorine atom at the 3-position.
This compound’s unique combination of substituents at the 3- and 10-positions imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
101976-36-7 |
|---|---|
Fórmula molecular |
C18H19ClN2S |
Peso molecular |
330.9 g/mol |
Nombre IUPAC |
3-chloro-10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C18H19ClN2S/c1-20-10-4-5-14(12-20)21-15-6-2-3-7-17(15)22-18-11-13(19)8-9-16(18)21/h2-3,6-9,11,14H,4-5,10,12H2,1H3 |
Clave InChI |
XQPZVXOMCPKMKB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)N2C3=C(C=C(C=C3)Cl)SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14084691.png)
![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)

![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B14084696.png)
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)
![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)

![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)



![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
